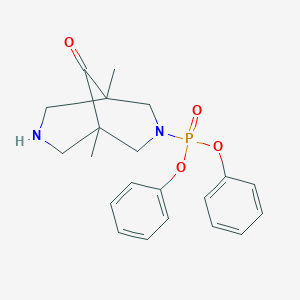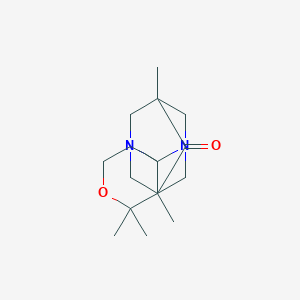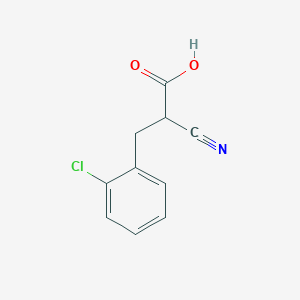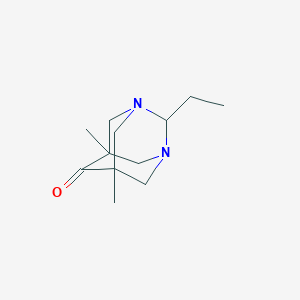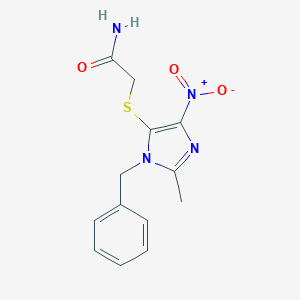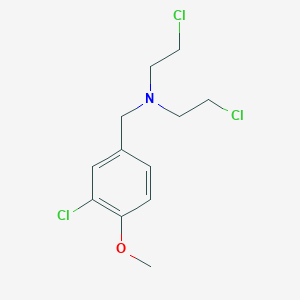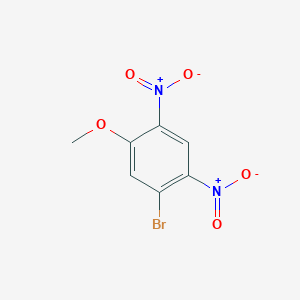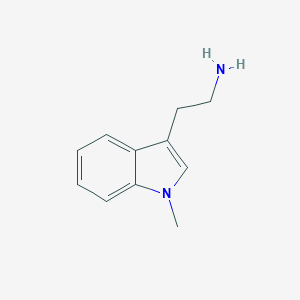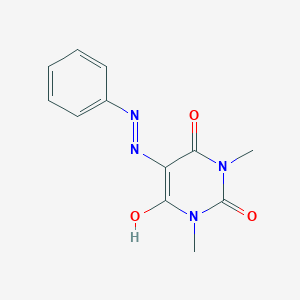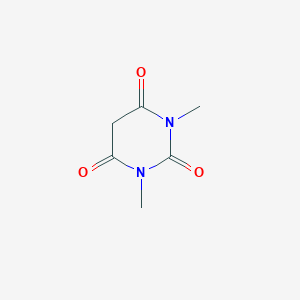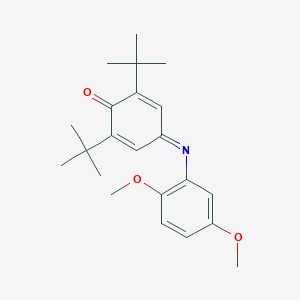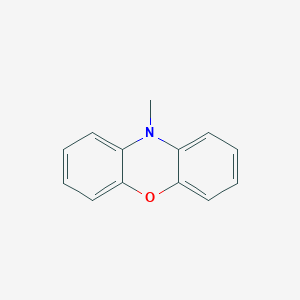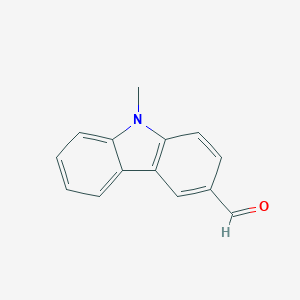
9-Methyl-9H-carbazole-3-carbaldehyde
Descripción general
Descripción
9-Methyl-9H-carbazole-3-carbaldehyde is an organic compound with the molecular formula C14H11NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carbazole core substituted with a methyl group at the 9-position and an aldehyde group at the 3-position .
Mecanismo De Acción
Target of Action
9-Methyl-9H-carbazole-3-carbaldehyde is primarily targeted towards cancer cells . It shows significant cytotoxic activity in a variety of tumor cell lines, especially against H1299 and SMMC-7721 lung cancer cells .
Mode of Action
It is known to interact with its targets (cancer cells) and induce cytotoxic effects . The specific interactions and changes resulting from this interaction are yet to be fully understood and are subjects of ongoing research.
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
The primary result of the action of this compound is the induction of cytotoxic effects in cancer cells . This leads to the inhibition of cancer cell proliferation and potentially the death of these cells .
Análisis Bioquímico
Biochemical Properties
It is known that carbazole derivatives can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related carbazole derivatives have been shown to have significant cytotoxic activity in a variety of tumor cell lines .
Molecular Mechanism
Related carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid that can be stored at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde typically involves the formylation of 9-methylcarbazole. One common method is the Vilsmeier-Haack reaction, where 9-methylcarbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under reflux conditions . This reaction selectively introduces the aldehyde group at the 3-position of the carbazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack reaction remains a standard approach due to its efficiency and selectivity. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products Formed
Oxidation: 9-Methyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Methyl-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Methyl-9H-carbazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with applications in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group at the 9-position.
9-Methyl-9H-carbazole-3-carboxylic acid: Oxidized form with a carboxylic acid group at the 3-position.
9-Methyl-9H-carbazole-3-methanol: Reduced form with a primary alcohol group at the 3-position.
Uniqueness
9-Methyl-9H-carbazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells through the p53 pathway sets it apart from other carbazole derivatives .
Propiedades
IUPAC Name |
9-methylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJHESWOJBCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346249 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21240-56-2 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photophysical properties of dyes synthesized using 9-Methyl-9H-carbazole-3-carbaldehyde, and how do they compare to theoretical calculations?
A1: Researchers have synthesized fluorescent styryl dyes using this compound as a key building block. [] These dyes exhibit notable photophysical properties, including absorption and emission in the visible light spectrum. Interestingly, the experimental data obtained from spectroscopic analyses of these dyes aligns well with theoretical predictions derived from Density Functional Theory (DFT) computations. [] This agreement between experimental and computational results underscores the predictive power of DFT in understanding the optical behavior of these novel compounds.
Q2: How does this compound contribute to the synthesis of novel compounds and what are their potential applications?
A2: this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing novel carbazole-fused coumarin derivatives. [] These derivatives, characterized by their unique structures and potential for fluorescence, hold promise for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


